molecular formula C10H10N4O2 B1483534 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098019-54-4

2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1483534
CAS No.: 2098019-54-4
M. Wt: 218.21 g/mol
InChI Key: JRPKXSZXIUZJER-UHFFFAOYSA-N
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Description

The compound “2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a pyrazole ring. These types of compounds are often used in the development of pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. These rings are likely to contribute to the compound’s reactivity and potential biological activity .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

2-(5-Amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid and related compounds serve as crucial intermediates in the synthesis of diverse heterocyclic compounds. The reaction of similar pyrazol-acetic acid derivatives with various electrophiles has led to the formation of novel cyclic imide products, showcasing the versatility of these compounds in generating interesting bicyclic heterocycles (Smyth et al., 2007). These reactions are highly sensitive to the reagents and the acidity of the reaction medium, enabling controlled synthesis of a range of heterocyclic compounds.

Metal Ion Binding and Coordination Chemistry

Compounds structurally related to this compound have been employed to create ATCUN-like metal ion binding sites. For instance, derivatives of pyrazol-acetic acid have successfully condensed with peptides, demonstrating their potential in coordinating metal ions, which can be leveraged in designing metalloproteins and catalysis (Boa et al., 2005).

Luminescence and Bioaffinity Applications

Novel pyrazole-containing complexing acids derived from similar compounds have shown to form stable complexes with lanthanides, resulting in significant luminescence. These properties are beneficial for bioaffinity applications, where such luminescent complexes can serve as labels for biomolecules, enhancing detection and imaging techniques (Rodríguez-Ubis et al., 1997).

Antimicrobial and Antitumor Activities

Pyrazolo[3,4-b]pyridine derivatives, synthesized from compounds akin to this compound, have been evaluated for their antimicrobial and antitumor activities. These derivatives have shown significant antibacterial and antifungal properties, as well as antitumor activity against certain cell lines, indicating their potential as therapeutic agents (El-Borai et al., 2012).

Catalysis and Green Chemistry

The utility of related compounds in catalysis has been explored through the synthesis of dinuclear and polymeric Cu(II) complexes, which demonstrated excellent performance in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. This highlights the role of these compounds in facilitating environmentally friendly catalytic processes (Xie et al., 2014).

Properties

IUPAC Name

2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-9-5-8(7-3-1-2-4-12-7)13-14(9)6-10(15)16/h1-5H,6,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPKXSZXIUZJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C(=C2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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